3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound notable for its structural composition, which includes both piperidine and pyrazole rings. This compound is significant in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The piperidine ring, a six-membered ring containing one nitrogen atom, contributes to the compound's pharmacological properties, while the pyrazole ring, a five-membered structure with two nitrogen atoms, enhances its reactivity and interaction with biological targets.
The compound can be classified as an organic heterocyclic compound. It is cataloged in various chemical databases and is of interest in both academic research and industrial applications due to its unique structure. The molecular formula for 3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid is , with a molecular weight of approximately 195.22 g/mol .
The synthesis of 3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves several key steps:
Industrial synthesis may employ multi-step processes that enhance yield and purity. Catalysts and controlled reaction conditions are crucial for optimizing these synthetic routes, ensuring that side reactions are minimized and that the desired product is obtained efficiently .
The molecular structure of 3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid features a piperidine ring attached to a pyrazole core with a carboxylic acid functional group at position four of the pyrazole.
Key structural data includes:
3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid can undergo several types of chemical reactions:
Reagents commonly used in these reactions include:
Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve desired transformations .
The mechanism of action for 3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid involves interactions with specific biological targets, including enzymes and receptors. The structural features allow it to bind effectively to these targets, potentially inhibiting their activity or modulating their function. This mechanism underpins its potential therapeutic effects, particularly in areas such as antimicrobial and anticancer research .
3-(Piperidin-2-yl)-1H-pyrazole-4-carboxylic acid has several notable applications:
Pyrazole-piperidine hybrids represent a structurally privileged chemotype in medicinal chemistry due to their dual capacity for target engagement and favorable pharmacokinetic optimization. The piperidine ring provides a conformationally constrained basic nitrogen atom, facilitating hydrogen bonding and ionic interactions with biological targets, while the pyrazole nucleus offers a versatile planar heterocycle amenable to diverse substitutions. This hybrid scaffold has gained prominence in targeted protein degradation technologies, particularly in Proteolysis-Targeting Chimaeras (PROTACs), where its rigidity optimizes ternary complex formation between the target protein and E3 ubiquitin ligase. As evidenced by Sigma-Aldrich's development of "1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid" (EVT-11878895), such compounds serve as critical rigid linkers that spatially orient the warhead and E3 ligase recruiter, directly impacting degradation efficiency and drug-like properties [3]. The incorporation of carboxylic acid functionality (-COOH) at the pyrazole 4-position enables conjugation via amide bond formation or serves as a metal-binding pharmacophore, expanding therapeutic applications across neurological disorders, oncology, and metabolic diseases [3] [6].
The investigation of pyrazole-4-carboxylic acid derivatives has evolved from early synthetic methodologies to sophisticated structure-activity relationship (SAR) studies underpinning modern drug discovery. Initial synthetic routes focused on Knorr-type condensations of 1,3-dicarbonyl compounds with hydrazines, but suffered from regioselectivity challenges and limited functional group tolerance. The 2021 Molecules study marked a significant advancement through the development of regioselective synthesis of methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates using β-enamino diketones derived from N-Boc-protected piperidine carboxylic acids. This approach provided precise control over substitution patterns critical for biological activity [4]. Concurrently, pharmaceutical development has leveraged these advances, with FDA approvals of nitrogen-containing heterocyclic drugs increasing by 18% between 2020-2023. Among 2023 FDA approvals, 8 of 13 small-molecule drugs featured nitrogen heterocycles, including pyrazole-containing agents like pirtobrutinib (Jayprica™) and ritlecitinib (Litfulo™), validating the therapeutic relevance of this chemical space [6]. The structural evolution demonstrates a trajectory from simple heterocyclic building blocks to complex, functionally optimized hybrids like 3-(piperidin-2-yl)-1H-pyrazole-4-carboxylic acid.
CAS No.: 2697-85-0
CAS No.: 101-87-1
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: